[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid is an organic compound characterized by its unique structure, which includes a dichlorobenzyl group, an isopropyl-amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and isopropylamine.
Formation of Intermediate: The 2,4-dichlorobenzyl chloride reacts with isopropylamine under basic conditions to form the intermediate [(2,4-Dichloro-benzyl)-isopropyl-amino].
Acetic Acid Addition: The intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above reactions, optimizing conditions for yield and purity, and ensuring that the processes are cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the dichlorobenzyl group or the acetic acid moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of dichlorobenzyl and isopropyl-amino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a precursor for drug development. The dichlorobenzyl group is known for its antimicrobial properties, which could be harnessed in designing new therapeutic agents.
Industry
In industry, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which [(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dichlorobenzyl group can disrupt microbial cell membranes, leading to antimicrobial effects, while the isopropyl-amino group can interact with various biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorobenzyl structure.
Isopropylamine derivatives: Compounds with similar isopropyl-amino groups used in various chemical and pharmaceutical applications.
Uniqueness
[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid is unique due to the combination of its dichlorobenzyl and isopropyl-amino groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-8(2)15(7-12(16)17)6-9-3-4-10(13)5-11(9)14/h3-5,8H,6-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVSUKKGBZANBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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